Aikupikoxide A

Description

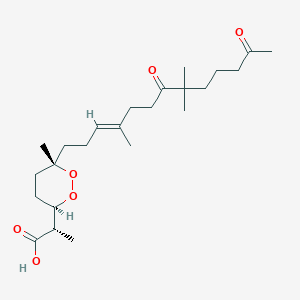

Aikupikoxide A is a cytotoxic cyclic norterpene peroxide isolated from marine sponges, notably Diacarnus erythraenus (Red Sea) and Negombata corticata . It is characterized by a 24-carbon skeleton (C₂₄H₄₀O₆) with unique oxygenation patterns, including ketone functionalities (δ 208.7 and 215.1), a carboxylic acid group (δ 178.3), and a monosubstituted double bond . Its stereochemistry at C-2, C-3, and C-6 is established via NMR data, and its optical activity ([α]D +81°) suggests enzyme-mediated biosynthesis . This compound is notable for its structural complexity, featuring a peroxide ring and oxygenation at C-13 and C-18 in its aliphatic side chain, distinguishing it from other marine-derived terpenoids .

Properties

Molecular Formula |

C24H40O6 |

|---|---|

Molecular Weight |

424.6 g/mol |

IUPAC Name |

(2S)-2-[(3R,6S)-6-methyl-6-[(E)-4,8,8-trimethyl-7,12-dioxotridec-3-enyl]dioxan-3-yl]propanoic acid |

InChI |

InChI=1S/C24H40O6/c1-17(11-12-21(26)23(4,5)14-8-10-18(2)25)9-7-15-24(6)16-13-20(29-30-24)19(3)22(27)28/h9,19-20H,7-8,10-16H2,1-6H3,(H,27,28)/b17-9+/t19-,20+,24-/m0/s1 |

InChI Key |

UCWHHFGTUDDROG-VOXNSMEVSA-N |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@](OO1)(C)CC/C=C(\C)/CCC(=O)C(C)(C)CCCC(=O)C)C(=O)O |

Canonical SMILES |

CC(C1CCC(OO1)(C)CCC=C(C)CCC(=O)C(C)(C)CCCC(=O)C)C(=O)O |

Synonyms |

aikupikoxide A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Aikupikoxide A belongs to a family of norterpene peroxides with shared biosynthetic pathways but distinct structural and functional properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Bioactive Comparison of this compound and Related Compounds

Key Findings :

Structural Differentiation :

- This compound’s larger carbon skeleton (C24 vs. C20 in Aikupikoxide C) and oxygenation at C-13/C-18 contrast with the C-9/C-14 oxygenation in Aikupikoxide C and D .

- The presence of a carboxylic acid group in this compound is absent in analogs like Aikupikoxide C, which instead feature diketones .

Bioactivity: Aikupikoxide C shows moderate cytotoxicity (IC₅₀ 11.9–36.7 µM) against cancer cell lines (e.g., MDA-MB-231, MCF-7), whereas (+)-nuapapuin B exhibits potent activity (IC₅₀ 0.3–5.9 µM) due to its methyl ester moiety enhancing membrane permeability .

Taxonomic and Biosynthetic Context: Compounds like negombatoperoxides and aikupikoxides are exclusive to sponges of the family Podospongiidae (Negombata) and Diacarnidae (Diacarnus), indicating genus-specific biosynthesis .

Research Implications and Limitations

- Structural-Activity Relationships (SAR) : The larger size and additional functional groups in this compound may enhance target binding but reduce bioavailability compared to smaller analogs .

- Synthetic Challenges : The complex stereochemistry of aikupikoxides hinders synthetic replication, emphasizing the need for advanced biosynthetic studies .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Aikupikoxide A in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including precursor activation, cyclization, and purification via column chromatography. Key steps require strict temperature control (e.g., −78°C for cryogenic reactions) and inert atmospheres to prevent oxidation. Post-synthesis, structural validation is achieved through -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For reproducibility, document reagent purity, solvent drying methods, and reaction timeframes in detail .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments) resolves stereochemistry and functional groups, while HPLC with UV/Vis or MS detection assesses purity (>95% by peak integration). X-ray crystallography provides definitive structural confirmation. Cross-validate data against published spectra for known analogs, ensuring solvent and instrument calibration are standardized .

Q. How are stability studies for this compound conducted under varying pH and temperature conditions?

- Methodological Answer : Prepare buffered solutions (pH 2–10) and incubate samples at 25°C, 37°C, and 50°C. Monitor degradation via LC-MS at timed intervals (0, 24, 48, 72 hrs). Quantify degradation products using external calibration curves. Statistical analysis (e.g., ANOVA) identifies significant stability differences, with degradation kinetics modeled using Arrhenius equations .

Advanced Research Questions

Q. What experimental designs are recommended to investigate the bioactivity mechanisms of this compound against specific cellular targets?

- Methodological Answer : Combine in vitro assays (e.g., enzyme inhibition, receptor binding) with in silico molecular docking. Use dose-response curves (IC/EC) and include positive/negative controls (e.g., known inhibitors). For in vivo studies, apply PICOT frameworks: define P opulation (cell lines/organisms), I ntervention (dose ranges), C omparison (vehicle controls), O utcome (biomarker quantification), and T imeframe (acute vs. chronic exposure) .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Replicate experiments under identical conditions (solvent, concentration, temperature). Compare raw data (e.g., NMR chemical shifts ±0.1 ppm tolerance) and apply multivariate analysis to identify outliers. If discrepancies persist, use alternative techniques (e.g., IR spectroscopy for functional groups) or collaborative inter-laboratory validation. Document all parameters in supplementary materials for peer review .

Q. What systematic approaches optimize the yield of this compound under varying reaction conditions?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables (catalyst loading, solvent polarity, reaction time). Use response surface methodology (RSM) to model optimal conditions. Validate predictions with triplicate runs and statistical confidence intervals (95% CI). Report yield improvements relative to baseline protocols, emphasizing trade-offs between purity and scalability .

Q. How can researchers validate the proposed biosynthetic pathway of this compound in native organisms?

- Methodological Answer : Use isotope-labeled precursors (e.g., -glucose) in feeding experiments, followed by LC-MS/MS to track incorporation into this compound. Knockout gene clusters in the host organism via CRISPR-Cas9 and compare metabolite profiles. Cross-reference with genomic data to identify putative biosynthetic genes .

Data Presentation and Reproducibility

Q. What guidelines ensure reproducibility in this compound research?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw spectral data in public repositories (e.g., Figshare) with metadata on instrument settings. In methods sections, specify equipment models (e.g., Bruker AVANCE III HD 600 MHz NMR), batch numbers for reagents, and statistical software (e.g., R, Python libraries) .

Q. How should conflicting bioactivity data from different research groups be critically analyzed?

- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to assess study heterogeneity (e.g., cell line variations, assay protocols). Perform sensitivity analysis to identify influential outliers. If methodological differences are irreconcilable, propose standardized protocols in collaborative consortia .

Tables

Table 1 : Key Analytical Techniques for this compound Characterization

Table 2 : Common Pitfalls in this compound Synthesis and Mitigation Strategies

| Pitfall | Mitigation Strategy | References |

|---|---|---|

| Low yield in cyclization | Optimize catalyst (e.g., Pd(OAc) load) | |

| Oxidation byproducts | Use degassed solvents, Schlenk techniques |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.